molecular formula C11H17N3 B13306192 3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine

3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine

Número de catálogo: B13306192
Peso molecular: 191.27 g/mol
Clave InChI: FEUYZOZPSFDREH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Bicyclo[3.1.0]hexan-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS Number: 1518465-45-6) is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . This high-purity reagent is designed for research applications and is offered with cold-chain transportation to ensure stability. Compounds based on the bicyclo[3.1.0]hexane and pyrazole scaffold are of significant interest in medicinal chemistry research. Patents indicate that similar structures are investigated for their potential as inhibitors of various biological targets . For instance, certain pyrazole derivatives have been studied for their role as DLK (Dual Leucine Zipper Kinase) inhibitors, which are being explored for the treatment of neurodegenerative conditions . Furthermore, 3-aza-bicyclo[3.1.0]hexane derivatives have been researched for a range of therapeutic areas, including disorders of the alimentary tract, respiratory system, and central nervous system . Researchers may find this compound valuable for developing novel small-molecule probes and investigating new therapeutic pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C11H17N3

Peso molecular

191.27 g/mol

Nombre IUPAC

5-(3-bicyclo[3.1.0]hexanyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H17N3/c1-6-10(13-14(2)11(6)12)9-4-7-3-8(7)5-9/h7-9H,3-5,12H2,1-2H3

Clave InChI

FEUYZOZPSFDREH-UHFFFAOYSA-N

SMILES canónico

CC1=C(N(N=C1C2CC3CC3C2)C)N

Origen del producto

United States

Métodos De Preparación

(3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes

One efficient synthetic route to bicyclo[3.1.0]hexanes involves a convergent (3 + 2) annulation reaction between cyclopropenes and aminocyclopropanes. This method, reported by recent studies, utilizes either an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields and high diastereoselectivity.

  • Key features:
    • Formation of bicyclo[3.1.0]hexanes with an all-carbon quaternary center.
    • Broad substrate scope, allowing diverse substituents on both cyclopropene and aminocyclopropane.
    • High diastereoselectivity, especially with difluorocyclopropenes and removable substituents on aminocyclopropanes.
    • Fast and modular access to bicyclic scaffolds with three contiguous stereocenters, important for medicinal chemistry applications.

This method provides a robust bicyclo[3.1.0]hexane intermediate necessary for further functionalization toward the target pyrazole derivative.

Synthesis of the Pyrazole Ring with Amino Substitution

Direct Preparation of N-Substituted Pyrazoles from Primary Amines

A novel and streamlined approach for preparing N-substituted pyrazoles, including amino-substituted derivatives, involves the direct reaction of primary aliphatic amines with diketones and an amination reagent such as O-(4-nitrobenzoyl)hydroxylamine.

  • Reaction conditions:

    • Primary amine (e.g., the bicyclo[3.1.0]hexan-3-yl amine derivative) as limiting reagent.
    • Diketone (such as 2,4-pentanedione) as the pyrazole precursor.
    • Amination reagent O-(4-nitrobenzoyl)hydroxylamine.
    • Solvent: Dimethylformamide (DMF).
    • Temperature: Approximately 85 °C.
    • Reaction time: 1.5 hours.
  • Mechanistic insights:

    • The reaction proceeds through imine formation followed by cyclization and amination to form the pyrazole ring.
    • Simultaneous addition of all reagents at low temperature (0 °C) followed by heating is critical for reproducible yields.
    • The reaction tolerates minor variations in temperature and reagent equivalents but is sensitive to the presence of strong bases like diisopropylethylamine, which decrease yields.
  • Yields and purification:

    • Isolated yields range from 35% to 44% for similar N-substituted pyrazoles.
    • Purification is typically achieved by silica gel chromatography using hexane-ethyl acetate or hexane-tetrahydrofuran gradients.
  • Example data from related compounds:

Compound Amine Substrate Diketone Yield (%) Physical State Key Spectroscopic Data
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 2,4,4-trimethylpentan-2-amine 2,4-pentanedione 38 Yellowish oil 1H NMR δ 5.70 (s, 1H), 2.32 (s, 3H)
1-(Bicyclo[2.2.1]heptan-2-yl)-3,5-dimethyl-1H-pyrazole Bicyclo[2.2.1]heptan-2-yl amine 2,4-pentanedione 35 Yellowish oil 1H NMR δ 5.79 (s, 1H), 3.97–3.96 (m, 1H)

Integration of Bicyclo[3.1.0]hexane and Pyrazole Formation

The preparation of 3-(Bicyclo[3.1.0]hexan-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine can be envisioned as a two-step sequence:

Research Findings and Optimization Parameters

Spectroscopic and Analytical Characterization

  • Proton and carbon nuclear magnetic resonance spectroscopy confirm the structure and substitution pattern of the pyrazole ring.
  • High-resolution mass spectrometry verifies the molecular formula.
  • Infrared spectroscopy provides functional group identification consistent with amino and pyrazole moieties.

Summary Table of Preparation Method

Step Reagents and Conditions Outcome Notes
1 Cyclopropene + Aminocyclopropane, photoredox catalyst, blue LED Bicyclo[3.1.0]hexane amine intermediate High diastereoselectivity, good yields
2 Bicyclo[3.1.0]hexan-3-yl amine + 2,4-pentanedione + O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C, 1.5 h 3-(Bicyclo[3.1.0]hexan-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine Moderate yield (~35-44%), requires chromatographic purification

Análisis De Reacciones Químicas

Types of Reactions

3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or activating their functions. This can lead to various biological effects, such as the modulation of neurotransmitter levels in the brain or the inhibition of cancer cell growth .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related pyrazole amines, focusing on substituents, bicyclic systems, and pharmacological relevance.

Compound Name Substituents Bicyclic System Molecular Formula Key Properties
3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine 1,4-dimethyl; bicyclo[3.1.0]hexane at C3 Bicyclo[3.1.0]hexane C₁₂H₁₉N₃ (estimated) High rigidity, lipophilicity, potential for enhanced target binding
1-{Bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine 3-methyl; bicyclo[2.2.1]heptane at C1 Bicyclo[2.2.1]heptane C₁₁H₁₇N₃ Similar bicyclic structure but differing ring strain and steric bulk
1,3-Dimethyl-1H-pyrazol-5-amine 1,3-dimethyl None C₅H₉N₃ Simpler structure; higher solubility in polar solvents due to lack of bicyclic group
3-Methyl-1-phenyl-1H-pyrazol-5-amine 3-methyl; phenyl at C1 None C₁₀H₁₁N₃ Phenyl group increases aromatic interactions; lower conformational rigidity
3-(Heptan-3-yl)-1H-pyrazol-5-amine Heptan-3-yl at C3 None C₁₀H₁₉N₃ Aliphatic chain enhances lipophilicity but reduces structural rigidity

Physicochemical Properties

  • Solubility : Simpler derivatives like 1,3-dimethyl-1H-pyrazol-5-amine exhibit higher aqueous solubility due to reduced steric hindrance and lower molecular weight .
  • Thermal Stability : Bicyclic systems (e.g., bicyclo[2.2.1]heptane in ) confer higher thermal stability compared to aliphatic or aromatic substituents .

Pharmacological Relevance

  • Target Compound : The bicyclo[3.1.0]hexane moiety may enhance binding to enzymes or receptors requiring rigid, hydrophobic pockets (e.g., kinase inhibitors) .
  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine : Used as a building block for antimalarial and anticancer agents due to its aromatic interactions .
  • 1-{Bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine : Explored in CNS drug discovery for its balanced lipophilicity and stability .

Challenges and Limitations

  • Synthetic Complexity : Introducing bicyclo[3.1.0]hexane requires specialized precursors and multi-step reactions, unlike simpler methyl or phenyl derivatives .
  • Bioavailability : High lipophilicity of bicyclic compounds may limit solubility, necessitating formulation optimization .

Actividad Biológica

3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₅N₃
Molecular Weight189.25 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point200.9 ± 8.0 °C
CAS Number252854-37-8

Research indicates that compounds containing bicyclic structures, such as 3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine, may exert their biological effects through various pathways:

  • Inhibition of Tumor Growth : Studies have shown that similar bicyclic compounds can inhibit the growth of cancer cell lines such as HeLa (cervical carcinoma) and CT26 (mouse colon carcinoma). These compounds often induce apoptosis and alter cell cycle dynamics, leading to increased cell death rates ( ).
  • Impact on Protein Interactions : The biological activity may also involve interactions with key proteins involved in cancer progression, such as p53 and the STAT3 signaling pathway ( ).

Antitumor Activity

A series of studies have evaluated the antiproliferative effects of bicyclic compounds on various cancer cell lines:

  • Cell Line Testing : The most effective derivatives demonstrated IC₅₀ values ranging from 4.2 to 24.1 μM across tested cell lines, indicating potent anticancer properties ( ).
  • Mechanistic Insights : The treatment resulted in significant morphological changes in HeLa cells, including reduced filopodium-like protrusions and decreased motility ( ).

Anti-inflammatory Potential

In addition to anticancer properties, some studies suggest that bicyclic compounds may have anti-inflammatory effects through modulation of adenosine receptors:

  • Receptor Binding Studies : Research on related bicyclo[3.1.0]hexane derivatives revealed moderate affinity for the A₃ adenosine receptor (Kᵢ = 0.38 μM), which is implicated in inflammation and cancer ( ).

Case Study 1: In Vivo Efficacy

In vivo studies using Balb/C mice demonstrated that treatment with specific bicyclic compounds resulted in a significant reduction in tumor growth dynamics compared to control groups. The compounds not only inhibited tumor proliferation but also induced apoptosis in tumor cells ( ).

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis identified critical structural features necessary for biological activity:

  • Modifications at specific positions on the bicyclic framework significantly affected receptor binding affinity and antiproliferative efficacy.
  • For instance, substituents at the 5′ position were shown to impact the selectivity towards A₃ receptors without off-target effects ( ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multistep reactions involving pyrazole precursors. Key steps include:

  • Alkylation/Amination : Use of bicyclo[3.1.0]hexane derivatives as alkylating agents under reflux in ethanol or acetonitrile .
  • Purification : Column chromatography or recrystallization to isolate the amine product.
  • Yield Optimization : Adjusting solvent polarity (e.g., acetonitrile for faster kinetics) and temperature (reflux at 80–100°C) improves yields up to 65–75% .
  • Example : Similar pyrazole derivatives achieved 72% yield using ethanol as a solvent under nitrogen atmosphere .

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer :

  • Structural Analysis : Use NMR (¹H/¹³C) to confirm substituent positions and bicyclo ring geometry. X-ray crystallography resolves stereochemical ambiguities .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., TGA onset ~220°C for related pyrazoles) .
  • Data Table :
TechniqueParameterValue (Example)Source
¹H NMRBicyclo proton shiftsδ 1.2–2.8 ppm
TGADecomposition onset225°C

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates (IC₅₀ determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) with HEK293 cell membranes .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess EC₅₀ values .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Strategies include:

  • Reproducibility Checks : Replicate studies using standardized protocols (e.g., CLIA guidelines for enzyme assays) .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidation derivatives) that may interfere with activity .
  • Target Selectivity : Employ CRISPR-edited cell lines to isolate specific target interactions .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., EGFR) or GPCRs .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
  • SAR Analysis : Compare with analogs (e.g., 3-cyclohexyl-pyrazoles) to identify critical substituents .

Q. How can synthetic routes be modified to enhance metabolic stability?

  • Methodological Answer :

  • Deuterium Incorporation : Replace labile hydrogens (e.g., amine groups) with deuterium to slow CYP450 metabolism .
  • Prodrug Design : Introduce ester moieties at the 5-amine position for delayed hydrolysis in vivo .
  • Data Table :
ModificationMetabolic Half-Life (Rat Liver Microsomes)Source
Parent compound12 min
Deuterated analog28 min

Q. What strategies mitigate solubility challenges in pharmacokinetic studies?

  • Methodological Answer :

  • Co-solvent Systems : Use PEG-400/water (1:1 v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Salt Formation : Hydrochloride or mesylate salts improve solubility by 3–5 fold (e.g., 0.5 mg/mL to 2.3 mg/mL) .
  • Nanoparticle Formulation : PLGA nanoparticles for sustained release (e.g., 80% encapsulation efficiency) .

Comparative and Mechanistic Questions

Q. How does the bicyclo[3.1.0]hexane substituent influence reactivity compared to cyclohexyl analogs?

  • Methodological Answer :

  • Steric Effects : Bicyclo groups increase steric hindrance, slowing nucleophilic substitution by ~40% vs. cyclohexyl .
  • Electronic Effects : Strain in the bicyclo ring enhances electrophilicity at the pyrazole C-3 position (Hammett σₚ = +0.18) .
  • Data Table :
SubstituentReaction Rate (k, s⁻¹)Steric Parameter (A-value)
Bicyclo[3.1.0]0.0452.8
Cyclohexyl0.0751.2

Q. What analytical techniques resolve tautomeric ambiguity in the pyrazole ring?

  • Methodological Answer :

  • ¹⁵N NMR : Distinguishes tautomers via nitrogen chemical shifts (Δδ > 10 ppm for 1H vs. 2H tautomers) .
  • X-ray Crystallography : Resolves proton positions (e.g., 3-amine tautomer dominates in solid state) .
  • IR Spectroscopy : N-H stretches at 3300–3500 cm⁻¹ confirm amine presence .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.